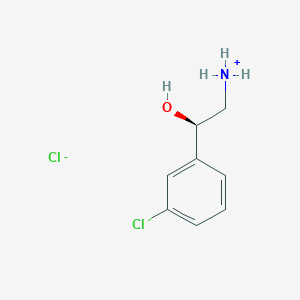

(1R)-2-amino-1-(3-chlorophenyl)ethan-1-ol hydrochloride

Description

BenchChem offers high-quality (1R)-2-amino-1-(3-chlorophenyl)ethan-1-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R)-2-amino-1-(3-chlorophenyl)ethan-1-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1R)-2-amino-1-(3-chlorophenyl)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO.ClH/c9-7-3-1-2-6(4-7)8(11)5-10;/h1-4,8,11H,5,10H2;1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEYKAIIHCHCFEO-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(CN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)[C@H](CN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (1R)-2-amino-1-(3-chlorophenyl)ethan-1-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R)-2-amino-1-(3-chlorophenyl)ethan-1-ol hydrochloride is a chiral molecule of significant interest in pharmaceutical research and development. Its structure, featuring a chlorinated phenyl ring, a hydroxyl group, and an amino group, makes it a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). The hydrochloride salt form is often preferred to enhance stability and solubility. A thorough understanding of its physical properties is paramount for its effective utilization in drug discovery, formulation development, and quality control. This guide provides a comprehensive overview of the known and predicted physical characteristics of this compound, alongside detailed experimental protocols for their determination.

Core Physical and Chemical Properties

| Property | Value | Source(s) |

| Chemical Name | (1R)-2-amino-1-(3-chlorophenyl)ethan-1-ol hydrochloride | N/A |

| Molecular Formula | C₈H₁₁Cl₂NO | [1][2] |

| Molecular Weight | 208.08 g/mol | [1][2] |

| CAS Number | 169032-01-3; 1334146-19-8 | [1][2] |

| Appearance | Predicted to be a white to off-white solid | General knowledge of amine hydrochlorides |

| Melting Point | Not explicitly reported. The related compound, 2-amino-1-(3-chloro-phenyl)-ethanone hydrochloride, has a melting point of 222 °C. The melting point of the title compound is expected to be in a similar range. | [3] |

| Solubility | Expected to be soluble in water and lower alcohols (e.g., methanol, ethanol) and have some solubility in polar aprotic solvents like DMSO. | General knowledge of amine hydrochlorides |

Predicted Spectroscopic Profile

Due to the scarcity of published experimental spectra for (1R)-2-amino-1-(3-chlorophenyl)ethan-1-ol hydrochloride, this section provides a predicted spectroscopic profile based on its chemical structure and data from analogous compounds. These predictions are intended to guide researchers in the analysis of experimentally obtained data.

¹H NMR Spectroscopy (Predicted)

In a suitable deuterated solvent such as DMSO-d₆ or D₂O, the proton NMR spectrum is expected to exhibit the following signals:

-

Aromatic Protons (approx. 7.2 - 7.5 ppm): The four protons on the 3-chlorophenyl ring will likely appear as a complex multiplet in this region.

-

CH-OH Proton (approx. 4.8 - 5.2 ppm): The proton attached to the carbon bearing the hydroxyl group is expected to be a doublet of doublets or a multiplet, coupled to the adjacent CH₂ protons.

-

CH₂-NH₃⁺ Protons (approx. 3.0 - 3.5 ppm): The two protons of the methylene group adjacent to the protonated amino group are expected to appear as a multiplet.

-

OH and NH₃⁺ Protons (variable): The chemical shifts of the hydroxyl and ammonium protons are highly dependent on the solvent, concentration, and temperature, and they may appear as broad singlets. In D₂O, these signals will exchange with deuterium and will not be observed.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum is predicted to show the following key signals:

-

Aromatic Carbons (approx. 125 - 145 ppm): Six signals are expected for the carbons of the phenyl ring, with the carbon attached to the chlorine atom appearing at a distinct chemical shift.

-

CH-OH Carbon (approx. 70 - 75 ppm): The carbon atom bonded to the hydroxyl group.

-

CH₂-NH₃⁺ Carbon (approx. 45 - 50 ppm): The carbon atom adjacent to the protonated amino group.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of the solid compound (e.g., as a KBr pellet or Nujol mull) is expected to display characteristic absorption bands:

-

O-H Stretch (approx. 3200 - 3500 cm⁻¹): A broad band corresponding to the hydroxyl group.

-

N-H Stretch (approx. 2800 - 3100 cm⁻¹): A broad and strong absorption band characteristic of the ammonium salt (R-NH₃⁺).[4]

-

C-H Aromatic Stretch (approx. 3000 - 3100 cm⁻¹): Sharp bands of medium intensity.

-

C-H Aliphatic Stretch (approx. 2850 - 3000 cm⁻¹): Medium to strong bands.

-

C=C Aromatic Stretch (approx. 1450 - 1600 cm⁻¹): Several sharp bands.

-

C-O Stretch (approx. 1050 - 1150 cm⁻¹): A strong band.

-

C-Cl Stretch (approx. 700 - 800 cm⁻¹): A medium to strong band.

Experimental Methodologies

This section provides detailed, step-by-step protocols for the determination of the key physical properties of (1R)-2-amino-1-(3-chlorophenyl)ethan-1-ol hydrochloride.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range suggests a highly pure compound, whereas a broad range often indicates the presence of impurities.

Protocol:

-

Sample Preparation: Finely powder a small amount of the crystalline sample.

-

Capillary Tube Loading: Introduce the powdered sample into a capillary tube, ensuring a packed column height of 2-3 mm.

-

Instrument Setup: Place the capillary tube into a calibrated melting point apparatus.

-

Heating Rate: Initially, heat the sample at a rapid rate to approximately 15-20 °C below the expected melting point.

-

Data Acquisition: Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Melting Range: Record the temperature at which the first liquid droplet appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting).

Caption: Workflow for Melting Point Determination.

Solubility Profile Determination

Understanding the solubility of an API in various solvents is crucial for developing appropriate formulations and for designing purification processes.

Protocol:

-

Solvent Selection: Choose a range of relevant solvents, such as water, phosphate-buffered saline (PBS) at different pH values (e.g., 4.5, 6.8, 7.4), ethanol, and dimethyl sulfoxide (DMSO).

-

Equilibrium Solubility Measurement:

-

Add an excess amount of the compound to a known volume of each solvent in separate vials.

-

Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Centrifuge or filter the suspensions to separate the undissolved solid.

-

Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Data Reporting: Express the solubility in terms of mg/mL or mol/L.

Caption: Protocol for Solubility Profile Determination.

Spectroscopic Analysis

Spectroscopic techniques are essential for confirming the chemical structure and identity of the compound.

¹H and ¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in an NMR tube.

-

Instrument Parameters: Acquire the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction).

-

Spectral Interpretation: Assign the observed chemical shifts, multiplicities, and integrations to the respective protons and carbons in the molecular structure.

IR Spectroscopy Protocol:

-

Sample Preparation (KBr Pellet):

-

Thoroughly grind a small amount of the sample with dry potassium bromide (KBr).

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Sample Preparation (Nujol Mull):

-

Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum.

-

Spectral Interpretation: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Safety and Handling

(1R)-2-amino-1-(3-chlorophenyl)ethan-1-ol hydrochloride should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The hazard statements for a related compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3] Therefore, it is prudent to handle this compound in a well-ventilated area or a fume hood. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.[6][7]

Conclusion

This technical guide provides a detailed overview of the physical properties of (1R)-2-amino-1-(3-chlorophenyl)ethan-1-ol hydrochloride, a compound of considerable interest to the pharmaceutical industry. While some physical data is well-established, further experimental determination of properties such as the melting point and a comprehensive solubility profile is warranted. The provided experimental protocols offer a robust framework for researchers to obtain this critical information, thereby facilitating the compound's application in drug development and ensuring its quality and consistency.

References

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

-

MySkinRecipes. (n.d.). (R)-1-(3-Chlorophenyl)ethanamine hydrochloride. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S7. 13 C NMR spectrum of 1H amine (as the HCl ammonium salt). Retrieved from [Link]

-

YouTube. (2016). Preparing a sample for infrared spectroscopy. Retrieved from [Link]

-

Nature Protocols. (2025). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Liquids. Retrieved from [Link]

-

University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

Angene Chemical. (2025). Safety Data Sheet. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. Retrieved from [Link]

-

KISHIDA CHEMICAL CO., LTD. (n.d.). 3-(2-Chlorophenyl)oxetan-3-amine hydrochloride,KISHIDA CHEMICAL CO., LTD.,PK01112E - Safety Data Sheet. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 2-((2-((3-Chlorophenyl)(3-chloropropyl)amino)ethyl)(3-chloropropyl)amino)ethan-1-ol. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Template for Electronic Submission to ACS Journals. Retrieved from [Link]

-

PMC. (2020). Computational and Experimental 1H-NMR Study of Hydrated Mg-Based Minerals. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-1-(3-chlorophenyl)-1-propanone Hydrochloride. Retrieved from [Link]

Sources

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. (R)-2-AMINO-1-(3-CHLOROPHENYL) ETHANOL HYDROCHLORIDE CAS#: 169032-01-3 [amp.chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. m.youtube.com [m.youtube.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. angenechemical.com [angenechemical.com]

An In-depth Technical Guide to (1R)-2-amino-1-(3-chlorophenyl)ethan-1-ol hydrochloride (CAS: 169032-01-3)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(1R)-2-amino-1-(3-chlorophenyl)ethan-1-ol hydrochloride is a chiral amino alcohol of significant interest in pharmaceutical development. Its stereospecific structure makes it a valuable chiral building block for the synthesis of complex molecular targets. This guide provides a comprehensive technical overview of its chemical properties, stereoselective synthesis, analytical characterization, and applications, with a focus on providing actionable insights for laboratory and development settings.

Chemical Identity and Physicochemical Properties

The hydrochloride salt of (1R)-2-amino-1-(3-chlorophenyl)ethan-1-ol is a stable, crystalline solid that is amenable to standard laboratory handling. The "(1R)" designation signifies the specific stereochemical configuration at the hydroxyl-bearing carbon, a critical feature for its utility in asymmetric synthesis and its interaction with biological systems.

Below is the chemical structure of the parent compound:

Caption: Asymmetric synthesis workflow.

Analytical Characterization

Rigorous analytical testing is essential to confirm the identity, purity, and stereochemical integrity of (1R)-2-amino-1-(3-chlorophenyl)ethan-1-ol hydrochloride.

Table 2: Recommended Analytical Methods

| Technique | Purpose | Key Parameters to Evaluate |

| ¹H and ¹³C NMR | Structural Confirmation | Chemical shifts, coupling constants, and integration consistent with the proposed structure. |

| Mass Spectrometry (MS) | Molecular Weight Verification | Presence of the molecular ion peak corresponding to the free base. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Functional Group Identification | Characteristic absorption bands for O-H, N-H, C-Cl, and aromatic C-H bonds. |

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | Peak area percentage of the main component. |

| Chiral HPLC | Enantiomeric Purity (ee) | Separation and quantification of the (1R) and (1S) enantiomers. |

| Elemental Analysis | Elemental Composition | Percentage of C, H, N, and Cl should match theoretical values. |

Applications in Research and Drug Development

The primary application of (1R)-2-amino-1-(3-chlorophenyl)ethan-1-ol hydrochloride is as a chiral intermediate in the synthesis of active pharmaceutical ingredients (APIs). [1]Its defined stereochemistry is crucial for achieving the desired pharmacological activity and minimizing off-target effects of the final drug product.

This compound and its analogs are structurally related to phenylethanolamines, a class of compounds known to interact with various biological targets, including adrenergic and other G-protein coupled receptors. As such, it is a key building block in the development of new therapeutics, particularly those targeting the central nervous system. [1]

Handling, Storage, and Safety

Handling:

-

Use in a well-ventilated area. [2]* Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [2]* Avoid breathing dust. [2] Storage:

-

Store in a tightly sealed container in a cool, dry place. [3]* Keep away from incompatible materials such as strong oxidizing agents.

Safety:

-

The toxicological properties of this specific compound have not been extensively studied. However, related compounds can be harmful if swallowed, inhaled, or absorbed through the skin. [2]* It may cause skin and eye irritation. [2]

Conclusion

(1R)-2-amino-1-(3-chlorophenyl)ethan-1-ol hydrochloride is a fundamentally important chiral building block with direct applications in pharmaceutical research and development. A thorough understanding of its synthesis, analytical profile, and handling requirements is essential for its effective and safe use. The methodologies outlined in this guide provide a solid foundation for researchers and scientists working with this versatile intermediate.

References

- MySkinRecipes. (n.d.). (R)-1-(3-Chlorophenyl)ethanamine hydrochloride.

- Echemi. (n.d.). 2-amino-1-(3-chloro-phenyl)-ethanone hydrochloride.

- LookChem. (n.d.). CAS No.469887-83-0,(S).

- Sigma-Aldrich. (n.d.). 2-Amino-1-phenylethanol 98 7568-93-6.

- SciHorizon. (2025, February 2). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Un.

Sources

An In-depth Technical Guide to (1R)-2-amino-1-(3-chlorophenyl)ethan-1-ol Hydrochloride: Synthesis, Characterization, and Therapeutic Potential

This guide provides a comprehensive technical overview of (1R)-2-amino-1-(3-chlorophenyl)ethan-1-ol hydrochloride, a chiral amino alcohol with significant potential as a building block in the development of novel therapeutics, particularly for central nervous system (CNS) disorders. We will delve into its synthesis, with a focus on asymmetric methodologies, its physicochemical properties, and its prospective pharmacological applications based on structure-activity relationships of analogous compounds.

Introduction: The Significance of Chiral 1,2-Amino Alcohols in Medicinal Chemistry

Chiral 1,2-amino alcohols are a privileged structural motif in medicinal chemistry, forming the backbone of numerous natural products and active pharmaceutical ingredients (APIs). The specific stereochemistry of these compounds is often crucial for their biological activity, as it dictates the precise three-dimensional arrangement of functional groups that interact with biological targets such as enzymes and receptors. This stereoselectivity is fundamental to both the efficacy and safety of many drugs.

(1R)-2-amino-1-(3-chlorophenyl)ethan-1-ol hydrochloride belongs to this important class of molecules. Its structure, featuring a 3-chlorophenyl group, suggests potential interactions with biogenic amine transporters and receptors, making it a compound of interest for the development of antidepressants, anxiolytics, and other CNS-active agents. This guide will explore the current state of knowledge on this compound and provide a forward-looking perspective on its potential applications.

Physicochemical Properties

A summary of the key physicochemical properties of (1R)-2-amino-1-(3-chlorophenyl)ethan-1-ol hydrochloride and its related stereoisomer is presented in Table 1.

| Compound Name | Stereochemistry | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-amino-1-(3-chlorophenyl)ethan-1-ol hydrochloride | (1R) | 1245623-78-2 | C₈H₁₁Cl₂NO | 208.09 |

| 2-amino-1-(3-chlorophenyl)ethan-1-ol hydrochloride | (1S) | 469887-83-0 | C₈H₁₁Cl₂NO | 208.09 |

| 2-amino-1-(3-chlorophenyl)ethanone hydrochloride (precursor) | N/A | 51084-83-4 | C₈H₉Cl₂NO | 206.07 |

Synthesis of (1R)-2-amino-1-(3-chlorophenyl)ethan-1-ol

The enantioselective synthesis of chiral amino alcohols is a key challenge in pharmaceutical process chemistry. For (1R)-2-amino-1-(3-chlorophenyl)ethan-1-ol, a highly efficient method is the asymmetric transfer hydrogenation of a prochiral α-amino ketone precursor.

Rationale for the Choice of Asymmetric Transfer Hydrogenation

Ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) has emerged as a powerful and practical methodology for the synthesis of chiral alcohols.[1][2] This approach offers several distinct advantages over classical resolution or pressure hydrogenation techniques:

-

Operational Simplicity: ATH reactions are typically conducted under mild conditions and do not require specialized high-pressure equipment.[2]

-

Safety: The use of isopropanol or a formic acid/triethylamine mixture as the hydrogen source avoids the handling of flammable and explosive hydrogen gas.[2]

-

Green Chemistry: This method is considered a greener alternative as it often reduces the need for protecting groups, thus minimizing the number of synthetic steps and waste generation.[1]

-

High Enantioselectivity: With the appropriate chiral ligand, Ru-catalyzed ATH can achieve excellent enantiomeric excesses (ee), often exceeding 99%.[1]

Synthetic Scheme

The synthesis of (1R)-2-amino-1-(3-chlorophenyl)ethan-1-ol can be achieved via the asymmetric transfer hydrogenation of 2-amino-1-(3-chlorophenyl)ethanone. A schematic of this reaction is depicted below.

Caption: Asymmetric transfer hydrogenation of 2-amino-1-(3-chlorophenyl)ethanone.

Detailed Experimental Protocol

The following protocol is adapted from a general procedure for the Ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-amino ketones.[1]

Materials:

-

2-amino-1-(3-chlorophenyl)ethanone hydrochloride

-

[RuCl₂(p-cymene)]₂ (catalyst precursor)

-

Chiral ligand (e.g., a chiral amino alcohol or diamine)

-

Methanol (MeOH)

-

Formic acid (HCOOH)

-

Triethylamine (TEA)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Catalyst Preparation: In a clean, dry flask under an inert atmosphere, charge the [RuCl₂(p-cymene)]₂ and the chiral ligand in a suitable solvent. Stir at room temperature to form the active catalyst complex.

-

Reaction Setup: In a separate reaction vessel, charge the 2-amino-1-(3-chlorophenyl)ethanone hydrochloride and methanol.

-

Addition of Catalyst: Add the pre-formed Ruthenium catalyst to the solution of the ketone.

-

Addition of Hydrogen Source: Prepare a mixture of formic acid and triethylamine (typically a 5:2 molar ratio) and add it to the reaction mixture at room temperature.

-

Reaction: Heat the reaction mixture to 60-65 °C and stir for the required time (typically monitored by TLC or LC-MS for completion).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product can be isolated by precipitation, filtration, and washing with a suitable solvent. Further purification can be achieved by recrystallization.

Analytical Characterization

The characterization of (1R)-2-amino-1-(3-chlorophenyl)ethan-1-ol hydrochloride and the determination of its enantiomeric purity are crucial for its use in pharmaceutical development. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the compound.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method for determining the enantiomeric excess (ee) of the product. A chiral stationary phase is used to separate the (R) and (S) enantiomers, and the ratio of their peak areas is used to calculate the ee.

-

Circular Dichroism (CD) Spectroscopy: This technique can be used to determine the absolute configuration of the chiral center by comparing the experimental spectrum to that of a known standard.[3]

Potential Applications and Pharmacological Outlook

While there is limited publicly available pharmacological data specifically for (1R)-2-amino-1-(3-chlorophenyl)ethan-1-ol hydrochloride, its structural features provide a strong basis for hypothesizing its potential therapeutic applications.

The 3-chlorophenyl moiety is a common feature in a number of CNS-active drugs. For instance, compounds containing a 3-chlorophenylpiperazine substructure have been investigated as potent antinociceptive agents, with evidence suggesting the involvement of the noradrenergic and/or serotoninergic systems.[4] Furthermore, other arylethanolamine derivatives have been explored for anti-obesity and hypoglycemic activities.[5]

Given this context, (1R)-2-amino-1-(3-chlorophenyl)ethan-1-ol hydrochloride is a valuable chiral building block for the synthesis of more complex molecules targeting monoamine transporters (e.g., for serotonin, norepinephrine, and dopamine) or receptors. Its potential applications could lie in the development of:

-

Antidepressants: By modulating the levels of key neurotransmitters in the brain.

-

Anxiolytics: Through interaction with serotonergic or adrenergic receptors.

-

Analgesics: For the treatment of chronic pain conditions.

The diagram below illustrates the potential role of this compound as a key intermediate in a drug discovery workflow.

Caption: Drug discovery workflow utilizing the chiral building block.

Conclusion

(1R)-2-amino-1-(3-chlorophenyl)ethan-1-ol hydrochloride is a chiral amino alcohol with significant potential for pharmaceutical research and development. Its efficient synthesis via asymmetric transfer hydrogenation makes it an accessible and valuable building block. While direct pharmacological studies are yet to be widely published, its structural analogy to known CNS-active compounds suggests that it is a promising starting point for the discovery of novel therapeutics for a range of neurological and psychiatric disorders. Further research into the biological activity of this compound and its derivatives is warranted.

References

-

Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry. [Link]

-

Historical perspective on ruthenium-catalyzed hydrogen transfer and survey of enantioselective hydrogen auto-transfer processes for the conversion of lower alcohols to higher alcohols. PMC - NIH. [Link]

-

Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. MDPI. [Link]

-

The general principle for ruthenium-catalyzed transfer hydrogenation. ResearchGate. [Link]

-

Highly efficient ruthenium-catalyzed asymmetric hydrogenation of N-heteroaryl vinyl ethers. Organic Chemistry Frontiers (RSC Publishing). [Link]

-

1,2-Amino Alcohols via Visible-Light-Mediated Mannich-Type Reaction Enabled by Brook Rearrangement. ACS Publications. [Link]

-

SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Chemical Science (RSC Publishing). [Link]

-

[(3-Chlorophenyl)piperazinylpropyl]pyridazinones and analogues as potent antinociceptive agents. PubMed. [Link]

-

Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Der Pharma Chemica. [Link]

-

Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. [Link]

- Arylethanolamine derivatives, their preparation and use in pharmaceutical compositions.

-

1-(3-Chlorophenyl)ethanone. PubChem. [Link]

-

1-(3-Chlorophenyl)-3-(6-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)amino)hexyl)thiourea. MDPI. [Link]

-

2-Amino-1-(3-chlorophenyl)-1-propanone Hydrochloride. PubChem. [Link]

-

2-((2-((3-Chlorophenyl)(3-chloropropyl)amino)ethyl)(3-chloropropyl)amino)ethan-1-ol. Pharmaffiliates. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02061G [pubs.rsc.org]

- 4. [(3-Chlorophenyl)piperazinylpropyl]pyridazinones and analogues as potent antinociceptive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. EP0040915A1 - Arylethanolamine derivatives, their preparation and use in pharmaceutical compositions - Google Patents [patents.google.com]

Introduction: The Indispensable Role of Chirality in Amino Alcohols

An In-Depth Technical Guide to the Discovery and History of Chiral Amino Alcohols

For Researchers, Scientists, and Drug Development Professionals

Chiral amino alcohols are a class of high-value organic compounds that serve as the structural backbone for a vast number of natural products and active pharmaceutical ingredients (APIs).[1] These molecules contain both an amine and an alcohol functional group, and their biological activity is frequently dictated by the specific three-dimensional arrangement, or stereochemistry, of these groups.[1] This enantiomer-specific interaction with biological targets like enzymes and receptors is a cornerstone of modern pharmacology.

The chiral 1,2-amino alcohol motif is particularly prevalent in a wide array of therapeutic agents.[2][3] Notable examples include:

-

Epinephrine and Norepinephrine: Used in the emergency treatment of severe allergic reactions and to manage hypotension.[2]

-

(R)-Salbutamol: A β-2 adrenergic receptor agonist for treating asthma and COPD.[2]

-

Antifungal, Antiemetic, and Antidepressant Drugs: Many commercial drugs in these categories feature a vicinal amino alcohol core.[3]

Beyond their direct inclusion in APIs, chiral amino alcohols are invaluable as chiral ligands in metal-catalyzed reactions, as organocatalysts, and as chiral auxiliaries that guide the stereochemical outcome of a reaction before being removed.[3][4][5] Consequently, the pursuit of efficient, scalable, and highly stereoselective synthetic routes to these compounds has been a major driver of innovation in organic chemistry for decades.[1] This guide provides a comprehensive overview of the seminal discoveries and core synthetic strategies, tracing the evolution from classical methods to cutting-edge catalytic technologies.

Part 1: The Foundation—Harnessing Nature's "Chiral Pool"

The earliest and most direct strategy for obtaining enantiomerically pure amino alcohols involved leveraging the readily available supply of chiral molecules produced by nature. This "chiral pool" synthesis begins with naturally occurring α-amino acids, which are overwhelmingly present in the L-configuration.

The core principle is straightforward: the chemical reduction of the carboxylic acid moiety of an amino acid yields the corresponding chiral amino alcohol without disturbing the pre-existing stereocenter.[1] This method's primary advantage is the exceptional optical purity of the starting materials, which directly translates to the high enantiopurity of the product.[1]

However, the reliance on natural amino acids presents a significant limitation: the structural diversity of the resulting amino alcohols is confined to the side chains of the approximately 20 proteinogenic amino acids.[1]

Caption: The Chiral Pool approach for synthesizing amino alcohols.

Experimental Protocol: Reduction of L-Alanine to L-Alaninol

This protocol describes a representative reduction of a natural amino acid to its corresponding amino alcohol.

Materials:

-

L-Alanine

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium sulfate (Na₂SO₄)

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

Procedure:

-

Setup: A dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with a suspension of LiAlH₄ in anhydrous THF under a nitrogen atmosphere.

-

Addition: A solution of L-Alanine in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension at 0 °C.

-

Reflux: After the addition is complete, the reaction mixture is slowly warmed to room temperature and then heated to reflux for several hours until the reaction is complete (monitored by TLC).

-

Quenching: The flask is cooled in an ice bath, and the reaction is carefully quenched by the sequential, dropwise addition of water, followed by a 15% aqueous NaOH solution, and finally more water.

-

Filtration & Extraction: The resulting white precipitate is filtered off and washed thoroughly with THF and diethyl ether. The combined organic filtrates are dried over anhydrous Na₂SO₄.

-

Isolation: The solvent is removed under reduced pressure to yield the crude L-Alaninol, which can be further purified by distillation or crystallization.

Part 2: The Catalytic Revolution—The Dawn of Asymmetric Synthesis

The limitations of the chiral pool approach spurred the development of methods to create chirality from non-chiral (achiral) starting materials. The breakthrough came with the advent of catalytic asymmetric synthesis, a field for which William S. Knowles, Ryoji Noyori, and K. Barry Sharpless were awarded the Nobel Prize in Chemistry in 2001.[6][7][8] Their work enabled the use of a small amount of a chiral catalyst to generate large quantities of a single enantiomer product, fundamentally changing the landscape of chemical synthesis.[9]

A. Asymmetric Hydrogenation of Ketones

Pioneered by Knowles and Noyori, chirally catalyzed hydrogenation reactions established that transition metal complexes bearing chiral ligands could effectively transfer chirality during the reduction of a double bond.[6][7] While their initial work focused on producing chiral amino acids, the principles were rapidly extended to the synthesis of chiral amino alcohols via the asymmetric reduction of α-amino ketones or related precursors.

A significant modern advancement is the development of Ruthenium-catalyzed asymmetric transfer hydrogenation. This method is particularly powerful as it can operate on unprotected α-ketoamines, eliminating the need for protection and deprotection steps that add complexity and reduce overall yield.[2] This approach allows for the direct, one-step synthesis of crucial pharmaceutical products like norepinephrine with exceptional enantioselectivity.[2]

Caption: General workflow for Ru-catalyzed transfer hydrogenation.

Experimental Protocol: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation

This protocol is a generalized representation based on modern synthetic methods.[2]

Materials:

-

α-Amino ketone substrate

-

Chiral Ruthenium catalyst (e.g., RuCl[(R,R)-Tscymene]-DPEN)

-

Hydrogen source (e.g., formic acid/triethylamine azeotrope or isopropanol)

-

Anhydrous solvent (e.g., methanol, isopropanol)

Procedure:

-

Inert Atmosphere: A reaction vessel is charged with the α-amino ketone substrate and the chiral ruthenium catalyst under an inert atmosphere (e.g., nitrogen or argon).

-

Solvent Addition: The anhydrous solvent and the hydrogen source are added.

-

Heating: The reaction mixture is stirred and heated to a specified temperature (e.g., 60-75 °C) for the required duration (e.g., 4-20 hours).[2] Reaction progress is monitored by HPLC or TLC.

-

Cooling & Isolation: Once the conversion is complete, the mixture is cooled to room temperature.

-

Workup: The workup procedure varies. It may involve neutralization, filtration to remove the catalyst, and extraction.[2]

-

Purification: The crude product is purified, often by direct crystallization or column chromatography, to yield the enantiomerically pure 1,2-amino alcohol. An enantiomeric ratio of >99:1 is often achievable.[2]

B. Asymmetric Aminohydroxylation (AA) of Olefins

The work of K. Barry Sharpless provided a powerful method for the direct conversion of an alkene into a 1,2-amino alcohol in a single catalytic step.[1] The Sharpless Asymmetric Aminohydroxylation (AA) reaction utilizes osmium tetroxide (OsO₄) as the primary catalyst, a nitrogen source, and a chiral ligand derived from cinchona alkaloids (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL).[1]

The chiral ligand complexes with the osmium center, creating a chiral pocket that directs the facial selectivity of the addition across the double bond, thereby controlling the stereochemistry of the final product.[1] The choice between the two pseudoenantiomeric ligands ((DHQ)₂PHAL vs. (DHQD)₂PHAL) determines which enantiomer of the amino alcohol is formed.

Part 3: Modern Frontiers—Biocatalysis and Novel Couplings

While catalytic hydrogenation and aminohydroxylation are pillars of modern synthesis, the field continues to evolve, driven by the need for greener, more efficient, and highly selective methods.

A. Biocatalysis with Engineered Amine Dehydrogenases (AmDHs)

Biocatalysis represents a paradigm shift, using enzymes to perform chemical transformations. For chiral amino alcohol synthesis, engineered amine dehydrogenases (AmDHs) have emerged as a powerful tool.[10] These enzymes catalyze the asymmetric reductive amination of α-hydroxy ketones to produce chiral amino alcohols with high stereoselectivity.[10]

The advantages of this approach are significant:

-

Cost-Effectiveness: It uses inexpensive ammonia as the sole nitrogen source.[10]

-

Mild Conditions: Reactions are typically run in aqueous media at or near room temperature.

-

Sustainability: It avoids the use of heavy metals and generates water as the primary byproduct.[10]

The primary challenge has been the limited catalytic efficiency of native enzymes, but protein engineering techniques are rapidly overcoming this obstacle, making biocatalysis a viable industrial strategy.[10]

B. Chromium-Catalyzed Asymmetric Cross Aza-Pinacol Couplings

Recent research has introduced novel strategies such as the chromium-catalyzed asymmetric cross-coupling of aldehydes and imines.[11] This method employs a "radical polar crossover" strategy to precisely control both chemical and stereochemical selectivity.[11] By using strongly electron-withdrawing protecting groups on the imine, chemists can preferentially reduce the imine over the aldehyde to form an α-amino radical.[11] This radical is then trapped by a chromium(II) species, which subsequently undergoes a highly selective nucleophilic addition to the aldehyde.[11] This innovative approach allows for the modular synthesis of complex β-amino alcohols, achieving impressive enantiomeric excess (up to 99% ee) for products that were previously difficult to synthesize.[11][12]

Comparative Summary of Synthetic Strategies

| Strategy | Key Features | Advantages | Limitations |

| Chiral Pool Synthesis | Reduction of natural α-amino acids. | High enantiopurity, inexpensive starting materials.[1] | Limited to the structures of natural amino acids.[1] |

| Asymmetric Hydrogenation | Chiral transition metal-catalyzed reduction of α-amino ketones. | High efficiency and enantioselectivity, broad substrate scope. | Requires precious metal catalysts, often high pressure/temp. |

| Sharpless AA | Direct conversion of alkenes to 1,2-amino alcohols. | Single-step transformation, predictable stereochemistry. | Uses stoichiometric, toxic osmium tetroxide. |

| Biocatalysis (AmDHs) | Enzymatic reductive amination of α-hydroxy ketones. | Environmentally benign, mild conditions, high selectivity, low-cost N-source.[10] | Substrate scope can be limited, enzyme engineering may be required.[10] |

| Cr-Catalyzed Coupling | Asymmetric cross-coupling of aldehydes and imines. | Modular, accesses novel structures with high ee.[11] | Newer method, catalyst system can be complex. |

Conclusion

The history of chiral amino alcohol synthesis is a story of continuous innovation, reflecting the broader evolution of organic chemistry. The journey began with the logical but limited strategy of modifying nature's own chiral building blocks. The development of asymmetric catalysis by pioneers like Knowles, Noyori, and Sharpless revolutionized the field, providing the tools to create chirality on demand with remarkable precision and efficiency. Today, the frontier is expanding further with the advent of biocatalysis and novel metal-catalyzed couplings, which promise not only superior selectivity but also greater sustainability. For researchers and drug development professionals, this rich and diverse synthetic toolbox is essential for creating the next generation of chiral medicines and advanced materials.

References

- Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines.

- New Approach Facilitates Chiral Amino Alcohol Synthesis. Westlake University.

- discovery and synthesis of chiral amino alcohols. Benchchem.

- Chiral Amino Alcohols for the Synthesis of Various Metal Complexes. Alfa Chemistry.

- Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology.

- The Origin of Biological Homochirality. Cold Spring Harbor Perspectives in Biology.

- Synthesis of 1,2-amino alcohols. Organic Chemistry Portal.

- Synthesis of chiral amino-alcohols.

- Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde C

- What is catalytic asymmetric synthesis?. Nobel Prize Outreach.

- Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones

- Catalytic asymmetric synthesis. Nobel Prize Outreach.

- New enantioselective catalysts based on chiral amino alcohols. PolyU Electronic Theses.

- 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews.

- The Nobel Prize in Chemistry 2001. Kungl. Vetenskapsakademien.

- ASYMMETRIC C

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. PolyU Electronic Theses: New enantioselective catalysts based on chiral amino alcohols [theses.lib.polyu.edu.hk]

- 5. pubs.acs.org [pubs.acs.org]

- 6. nobelprize.org [nobelprize.org]

- 7. kva.se [kva.se]

- 8. pubs.acs.org [pubs.acs.org]

- 9. nobelprize.org [nobelprize.org]

- 10. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]

- 11. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]

- 12. alfa-chemistry.com [alfa-chemistry.com]

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of (1R)-2-amino-1-(3-chlorophenyl)ethan-1-ol hydrochloride

Abstract

This document provides a comprehensive guide for the enantioselective synthesis of (1R)-2-amino-1-(3-chlorophenyl)ethan-1-ol hydrochloride, a valuable chiral building block in pharmaceutical development. This phenylethanolamine derivative is a key structural motif in various norepinephrine reuptake inhibitors (NRIs), which are used in the treatment of conditions like ADHD and depression.[1] The protocol detailed herein eschews classical resolution, instead focusing on a modern, efficient, and highly stereoselective approach: the asymmetric transfer hydrogenation of a prochiral α-amino ketone precursor. We will delve into the mechanistic rationale for this strategy, provide a step-by-step experimental protocol, and outline the necessary analytical methods for product validation.

Introduction and Strategic Overview

(1R)-2-amino-1-(3-chlorophenyl)ethan-1-ol is a chiral 1,2-amino alcohol. The precise stereochemical arrangement of the hydroxyl and amino groups is critical for its biological activity, as exemplified by its role as an intermediate for potent norepinephrine reuptake inhibitors.[2][3][4] The synthesis of such enantiopure compounds is a cornerstone of modern medicinal chemistry.

The synthetic strategy presented here is a two-step process that begins with a commercially available starting material, 2-bromo-1-(3-chlorophenyl)ethan-1-one. The core of this methodology is the asymmetric reduction of an intermediate α-amino ketone, which establishes the crucial chiral center. Among various methods for asymmetric ketone reduction, such as the Corey-Bakshi-Shibata (CBS) reduction[5][6][7], this guide focuses on a ruthenium-catalyzed asymmetric transfer hydrogenation (ATH). This method is highly efficient, utilizes a stable and readily available hydrogen source (formic acid/triethylamine), and consistently delivers high yields and excellent enantioselectivities (>99% ee).[8]

Overall Synthetic Workflow

The synthesis is logically divided into the preparation of the key precursor followed by the stereoselective reduction and final salt formation.

Caption: Overall workflow for the synthesis of the target compound.

Mechanistic Insights: Asymmetric Transfer Hydrogenation

The key to achieving high enantioselectivity lies in the catalytic cycle of the asymmetric transfer hydrogenation. The process is facilitated by a chiral ruthenium catalyst, which creates a chiral environment for the hydride transfer from the formate species (derived from the HCOOH/TEA mixture) to the prochiral ketone.

The catalyst, typically a Ru(II) complex with a chiral diamine ligand, first forms an 18-electron ruthenium hydride species. The ketone substrate coordinates to this complex in a sterically preferred orientation, dictated by the chiral ligand. This preferential binding ensures that the hydride is delivered to one specific face of the carbonyl group, leading to the formation of one enantiomer of the alcohol product in significant excess.

Caption: Simplified mechanism of Ru-catalyzed asymmetric transfer hydrogenation.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. 2-bromo-1-(3-chlorophenyl)ethan-1-one is a lachrymator and should be handled with extreme care.

Part A: Synthesis of 2-Amino-1-(3-chlorophenyl)ethan-1-one Hydrochloride (Precursor)

This two-step procedure first involves the formation of a hexamine salt, which is then hydrolyzed under acidic conditions to yield the desired α-amino ketone hydrochloride.[8]

Materials:

-

2-bromo-1-(3-chlorophenyl)ethan-1-one

-

Hexamethylenetetramine (HMTA)

-

Isopropyl alcohol (IPA)

-

Acetonitrile (MeCN)

-

Methanol (MeOH)

-

Concentrated Hydrochloric Acid (12 M HCl)

Protocol:

-

Hexamine Salt Formation:

-

To a round-bottom flask, add 2-bromo-1-(3-chlorophenyl)ethan-1-one (1.0 eq), HMTA (1.1 eq), IPA (4 volumes), and MeCN (4 volumes).

-

Stir the mixture at room temperature. A creamy white solid should form almost immediately.

-

Continue stirring for 2 hours to ensure complete reaction.

-

Isolate the solid product by vacuum filtration and wash the filter cake thoroughly with fresh IPA.

-

Dry the solid under vacuum to yield the hexamine salt. The yield is typically high ( >90%).

-

-

Acidic Hydrolysis (Delepine Reaction):

-

In a separate flask, suspend the dried hexamine salt (1.0 eq) in methanol (6 volumes).

-

While stirring, add concentrated HCl (2.0 eq) dropwise at room temperature over 5-10 minutes.

-

Stir the reaction mixture for 24 hours at room temperature. The slurry will gradually transform into a light-yellow solution and then may form a new precipitate.

-

Monitor the reaction by TLC or LC-MS for the disappearance of the hexamine salt.

-

Upon completion, reduce the solvent volume under reduced pressure.

-

Cool the resulting slurry in an ice bath, filter the solid, wash with cold methanol, and dry under vacuum to obtain 2-amino-1-(3-chlorophenyl)ethan-1-one hydrochloride as an off-white solid.[8]

-

Part B: Synthesis of (1R)-2-amino-1-(3-chlorophenyl)ethan-1-ol hydrochloride (Final Product)

Materials:

-

2-amino-1-(3-chlorophenyl)ethan-1-one hydrochloride

-

(1R,2R)-(-)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine(chloro)(p-cymene)ruthenium(II) catalyst [or similar chiral Ru catalyst]

-

Methanol (MeOH)

-

Formic acid (HCOOH)

-

Triethylamine (TEA)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid solution (e.g., 2 M in diethyl ether)

Protocol:

-

Asymmetric Reduction:

-

In an oven-dried flask under a nitrogen atmosphere, charge 2-amino-1-(3-chlorophenyl)ethan-1-one hydrochloride (1.0 eq) and the chiral ruthenium catalyst (e.g., 0.1-0.5 mol %).

-

Add degassed methanol (10 volumes).

-

Prepare a 5:2 mixture of formic acid and triethylamine (HCOOH/TEA). Add this mixture (approx. 1.5-2.0 eq relative to the ketone) to the reaction flask at room temperature.

-

Heat the reaction mixture to 60-65 °C and stir for 5-10 hours.

-

Monitor the reaction progress by chiral HPLC to confirm the conversion and determine the enantiomeric excess (ee).

-

-

Work-up and Isolation of the Free Base:

-

Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove most of the methanol.

-

Dilute the residue with ethyl acetate and water.

-

Basify the aqueous layer by the slow addition of saturated NaHCO₃ solution until the pH is ~8-9.

-

Separate the layers and extract the aqueous phase twice more with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain the crude (1R)-2-amino-1-(3-chlorophenyl)ethan-1-ol as an oil or solid.

-

-

Hydrochloride Salt Formation:

-

Dissolve the crude free base in a minimal amount of a suitable solvent like ethyl acetate or isopropanol.

-

Slowly add a solution of HCl (1.1 eq, e.g., 2 M in diethyl ether or isopropanol) with stirring.

-

A white precipitate should form. Stir the slurry for 1-2 hours, then collect the solid by vacuum filtration.

-

Wash the filter cake with a small amount of cold solvent and dry under vacuum to afford the final product, (1R)-2-amino-1-(3-chlorophenyl)ethan-1-ol hydrochloride.

-

Characterization and Data Analysis

The identity, purity, and stereochemical integrity of the final product must be confirmed using standard analytical techniques.

| Analysis | Expected Results |

| ¹H NMR (DMSO-d₆) | Peaks corresponding to aromatic protons (approx. 7.3-7.6 ppm), the methine proton (-CHOH, approx. 5.0 ppm), the methylene protons (-CH₂NH₃⁺, approx. 3.0-3.2 ppm), and exchangeable protons from -OH and -NH₃⁺. |

| ¹³C NMR (DMSO-d₆) | Peaks for the aromatic carbons (approx. 125-145 ppm), the methine carbon (-CHOH, approx. 70 ppm), and the methylene carbon (-CH₂NH₃⁺, approx. 45 ppm). |

| Mass Spec (ESI+) | Expected m/z for the free base [M+H]⁺. |

| Chiral HPLC | The final product should show a high enantiomeric excess (typically >99% ee), confirmed by comparison with a racemic standard. The (R)-enantiomer should be the major peak.[8] |

| Melting Point | A sharp melting point consistent with literature values for the hydrochloride salt. |

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low Yield in Step A | Incomplete hydrolysis of the hexamine salt. | Increase reaction time for hydrolysis to 36 hours or slightly warm the reaction mixture (e.g., to 40°C). Ensure the correct stoichiometry of HCl. |

| Incomplete Reduction in Step B | Catalyst deactivation; insufficient HCOOH/TEA. | Ensure all reagents and solvents are properly degassed to avoid oxidation of the catalyst. Add a second charge of the HCOOH/TEA mixture. |

| Low Enantioselectivity | Presence of water; incorrect catalyst enantiomer. | Use anhydrous solvents and perform the reaction under an inert atmosphere. Double-check that the correct (1R,2R) catalyst was used to obtain the (1R) product. |

| Difficulty in Crystallizing the HCl Salt | Product is too oily or impure. | Purify the crude free base by column chromatography before attempting salt formation. Try different solvents for crystallization (e.g., isopropanol, ethanol, or mixtures with ether). |

References

-

Reddy, K. R., et al. (2022). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry. Available at: [Link]

-

Magnus, N. A., et al. (2013). Additives Promote Noyori-type Reductions of a β-Keto-γ-lactam: Asymmetric Syntheses of Serotonin Norepinephrine Reuptake Inhibitors. The Journal of Organic Chemistry. Available at: [Link]

-

Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society. Available at: [Link]

-

Wikipedia contributors. (2023). Norepinephrine reuptake inhibitor. Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Grund, V. R., et al. (2012). Transition-State Analogues of Phenylethanolamine N-Methyltransferase. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction. Available at: [Link]

- European Patent Office. (1999). Processes for producing optically active 2-amino-1-phenylethanol derivatives. EP 0924193 A1.

Sources

- 1. Norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]

- 3. Transition-State Analogues of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of a potent wide-spectrum serotonin-, norepinephrine-, dopamine-reuptake inhibitor (SNDRI) and a species-selective dopamine-reuptake inhibitor based on the gamma-amino alcohol functional group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 8. scihorizon.com [scihorizon.com]

Application Note: High-Resolution NMR Spectroscopy Protocol for Structural Elucidation and Purity Assessment of (1R)-2-amino-1-(3-chlorophenyl)ethan-1-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, in-depth guide to acquiring and interpreting Nuclear Magnetic Resonance (NMR) spectra for (1R)-2-amino-1-(3-chlorophenyl)ethan-1-ol hydrochloride. This chiral amino alcohol is a key building block in the synthesis of various pharmaceutical compounds. Accurate structural confirmation and purity assessment are critical for regulatory approval and ensuring drug efficacy and safety. This protocol outlines the rationale behind solvent selection, sample preparation, and the setup of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. It is designed to provide a robust framework for obtaining high-quality, reproducible data for both qualitative and quantitative analysis.

Introduction

(1R)-2-amino-1-(3-chlorophenyl)ethan-1-ol hydrochloride is a chiral molecule whose stereochemistry and purity are paramount in its application in drug development. NMR spectroscopy is an unparalleled, non-destructive analytical technique for the unambiguous determination of molecular structure, conformation, and the quantification of impurities. The presence of a chiral center, a substituted aromatic ring, and labile protons in the hydrochloride salt form presents unique challenges and considerations for NMR analysis. This guide provides a detailed protocol, grounded in established NMR theory, to navigate these complexities and obtain high-fidelity spectral data.

Causality Behind Experimental Choices

The selection of experimental parameters is not arbitrary; each choice is dictated by the physicochemical properties of (1R)-2-amino-1-(3-chlorophenyl)ethan-1-ol hydrochloride and the information sought.

-

Solvent Selection: The hydrochloride salt of an amino alcohol is polar and requires a polar deuterated solvent for dissolution. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent first choice due to its high dissolving power for a wide range of organic compounds, including salts.[1] Its residual proton signal at ~2.50 ppm and carbon signals at ~39.5 ppm are well-defined and typically do not overlap with signals from the analyte.[2] Deuterium oxide (D₂O) is another suitable solvent, particularly for observing the exchange of labile protons. In D₂O, the -NH₃⁺ and -OH protons will exchange with deuterium, leading to the disappearance of their signals in the ¹H NMR spectrum, which can be a useful diagnostic tool.[3]

-

Internal Standard: For accurate chemical shift referencing, an internal standard is crucial. Tetramethylsilane (TMS) is the conventional standard for organic solvents, defined as 0.00 ppm. For aqueous solutions like D₂O, a water-soluble standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) is used.[4]

-

NMR Experiments:

-

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling.

-

¹³C NMR: Reveals the number of chemically non-equivalent carbon atoms and their electronic environment. Proton-decoupled ¹³C NMR simplifies the spectrum to single lines for each carbon.

-

DEPT (Distortionless Enhancement by Polarization Transfer): A technique used to differentiate between CH, CH₂, and CH₃ groups.

-

2D COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to establish connectivity within spin systems.[5]

-

2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached.[5]

-

2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for assembling molecular fragments.[5]

-

Materials and Equipment

| Reagents and Materials | Equipment |

| (1R)-2-amino-1-(3-chlorophenyl)ethan-1-ol hydrochloride | NMR Spectrometer (e.g., Bruker, JEOL, Varian) with a proton frequency of 400 MHz or higher |

| Deuterated Dimethyl Sulfoxide (DMSO-d₆), 99.8% D | 5 mm NMR tubes |

| Deuterium Oxide (D₂O), 99.9% D | Pipettes and tips |

| Tetramethylsilane (TMS) or other suitable internal standard | Vortex mixer |

| Glass wool or filter | Balance (analytical) |

Experimental Workflow Diagram

Caption: A logical path for structure elucidation.

-

¹H NMR Analysis:

-

Integrate the signals to confirm the relative number of protons in each environment.

-

Analyze the splitting patterns (multiplicities) to deduce the number of neighboring protons. The protons on the chiral center and the adjacent methylene group will form a complex spin system.

-

-

¹³C and DEPT Analysis:

-

Count the number of signals to confirm the number of unique carbon atoms.

-

Use DEPT-135 to identify the methine (CH, positive), methylene (CH₂, negative), and methyl (CH₃, positive) carbons.

-

-

2D NMR Analysis:

-

Use the HSQC spectrum to definitively link each proton to its directly attached carbon.

-

Trace the correlations in the COSY spectrum to map out the connectivity of the aliphatic backbone (-CH(OH)-CH₂-NH₃⁺).

-

Utilize the HMBC spectrum to confirm the attachment of the ethan-1-ol-2-amine hydrochloride chain to the 3-chlorophenyl ring. Look for correlations from the benzylic proton (H1) to the aromatic carbons.

-

Purity Assessment

The high resolution of NMR allows for the detection and potential quantification of impurities.

-

Residual Solvents: Signals from common organic solvents used in synthesis and purification can be identified and quantified.

-

Process Impurities: Byproducts or unreacted starting materials can be detected.

-

Enantiomeric Purity: While standard NMR cannot distinguish between enantiomers, the use of a chiral solvating agent or a chiral derivatizing agent can induce diastereomeric differentiation, allowing for the determination of enantiomeric excess (e.e.). [6]

Troubleshooting

| Problem | Possible Cause | Solution |

| Broad Peaks | - Poor shimming- Sample contains solid particles- High sample concentration | - Reshim the spectrometer- Refilter the sample- Dilute the sample |

| Poor Signal-to-Noise | - Low sample concentration- Insufficient number of scans | - Increase sample concentration- Increase the number of scans |

| Phasing Problems | - Incorrect phasing parameters | - Manually re-phase the spectrum |

| Disappearance of -OH and -NH₃⁺ peaks | - Using D₂O as a solvent | - This is expected. Use an aprotic solvent like DMSO-d₆ to observe these peaks. |

Conclusion

This detailed NMR spectroscopy protocol provides a robust framework for the comprehensive analysis of (1R)-2-amino-1-(3-chlorophenyl)ethan-1-ol hydrochloride. By following these guidelines, researchers, scientists, and drug development professionals can obtain high-quality, reproducible NMR data essential for structural verification, purity assessment, and regulatory submissions. The integration of one- and two-dimensional NMR techniques ensures an unambiguous and thorough characterization of this important pharmaceutical intermediate.

References

- Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1:001.

-

Hans J. Reich. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. University of Wisconsin. Retrieved from [Link]

-

JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Retrieved from [Link]

- Kwan, E. E., & Groleau, E. M. (2011). Basic NMR Concepts. Harvard University.

-

LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

RSC Publishing. (2024, February 26). A pH-enhanced resolution in benchtop NMR spectroscopy. Royal Society of Chemistry. Retrieved from [Link]

-

University of Utah. (n.d.). Analyzing NMR Spectra. Retrieved from [Link]

- Williamson, R. T., et al. (2021). Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules.

-

European Monitoring Centre for Drugs and Drug Addiction. (n.d.). CLEN Method Recording of Nuclear Magnetic Resonance Spectra of Organic Substances such as New Psychoactive Sub. Retrieved from [Link]

-

JEOL USA Inc. (n.d.). 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. Retrieved from [Link]

- Letertre, M., et al. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 13(5), 633.

Sources

- 1. taxation-customs.ec.europa.eu [taxation-customs.ec.europa.eu]

- 2. rsc.org [rsc.org]

- 3. cactus.utahtech.edu [cactus.utahtech.edu]

- 4. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]

- 6. Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Modern Synthetic Strategies for the Efficient Synthesis of Pharmaceutical Intermediates

Audience: Researchers, scientists, and drug development professionals.

Abstract: The synthesis of pharmaceutical intermediates is a cornerstone of drug development and manufacturing. The demand for greater efficiency, sustainability, and molecular complexity has catalyzed a paradigm shift from traditional synthetic methods to more innovative and powerful technologies. This guide provides an in-depth exploration of key modern synthetic strategies that are reshaping the landscape of pharmaceutical process chemistry. We will delve into the mechanistic principles and practical applications of biocatalysis for chiral amine synthesis, palladium-catalyzed cross-coupling reactions, the emerging frontiers of photoredox and C-H activation, and the transformative potential of continuous flow chemistry as an enabling platform. Each section combines expert-driven insights into the causality of experimental choices with detailed, reproducible protocols and data, providing a comprehensive resource for professionals in the field.

The Ascendancy of Biocatalysis in Chiral Synthesis

The production of single-enantiomer drug intermediates is of paramount importance in the pharmaceutical industry, as chirality is a critical factor in the safety and efficacy of many therapeutics.[1][2] Biocatalysis has emerged as an indispensable tool, offering unparalleled selectivity and operating under mild, environmentally benign conditions, which significantly reduces the waste generated compared to many classical chemical methods.[3][4]

Rationale: The Enzymatic Advantage in Synthesizing Chiral Amines

Chiral amines are foundational building blocks present in approximately 40% of all active pharmaceutical ingredients (APIs).[5] Traditional chemical routes often struggle with poor stereoselectivity or require harsh conditions and complex protecting group strategies.[6] Enzymes, such as amine dehydrogenases (AmDHs) and imine reductases (IREDs), provide a direct and highly efficient alternative by catalyzing the asymmetric reductive amination of ketones.[6][7]

Key Advantages:

-

Superior Selectivity: Enzymes exhibit exceptional enantioselectivity, routinely achieving >99% enantiomeric excess (ee), as well as high regio- and chemoselectivity.[3][5]

-

Mild Reaction Conditions: Biocatalytic reactions are typically performed in aqueous media at or near ambient temperature and pressure, preserving sensitive functional groups.[3]

-

Sustainability: By avoiding heavy metals and harsh reagents, biocatalysis aligns with the principles of green chemistry, leading to more sustainable processes.[8]

Mechanism: Asymmetric Reductive Amination

Amine dehydrogenases catalyze the direct conversion of a ketone to a chiral amine using ammonia as the amine source and a nicotinamide cofactor (NAD(P)H) as the hydride donor.[6] The process is a powerful example of atom economy and efficiency. Enzyme engineering has been instrumental in expanding the substrate scope of AmDHs beyond their natural α-keto acids to accept a wide range of prochiral ketones.[6]

Experimental Protocol: AmDH-Catalyzed Synthesis of a Chiral Amine Intermediate

This protocol describes a general procedure for the asymmetric synthesis of a chiral amine from a prochiral ketone using a commercially available, engineered amine dehydrogenase.

Materials:

-

Prochiral ketone substrate (1.0 equiv)

-

Engineered Amine Dehydrogenase (e.g., AmDH screening kit)

-

Ammonium phosphate buffer (1.0 M, pH 8.5)

-

NADH or NADPH cofactor (1-2 mol%)

-

Cofactor regeneration system: e.g., Glucose dehydrogenase (GDH) and D-Glucose (1.1 equiv)

-

Organic co-solvent (e.g., DMSO or IPA), if required for substrate solubility

-

Ethyl acetate or Methyl tert-butyl ether (MTBE) for extraction

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Reaction Setup: To a temperature-controlled vessel, add the ammonium phosphate buffer.

-

Dissolve the D-Glucose, followed by the NAD(P)H cofactor and the glucose dehydrogenase enzyme. Stir until fully dissolved.

-

Add the amine dehydrogenase enzyme and allow it to dissolve.

-

If using a co-solvent, add it to the aqueous buffer solution (typically 10-30% v/v).

-

Reaction Initiation: Add the ketone substrate to the buffered enzyme solution. If the substrate is a liquid, add it directly. If it is a solid, it may be dissolved in a minimal amount of co-solvent first.

-

Incubation: Seal the vessel and agitate the reaction mixture (e.g., orbital shaker at 200 rpm) at the optimal temperature for the enzyme (typically 30-40 °C).

-

Monitoring: Monitor the reaction progress by taking aliquots at regular intervals. Quench the enzyme with a water-miscible organic solvent (e.g., acetonitrile) and analyze by HPLC or GC to determine conversion and enantiomeric excess.

-

Workup: Once the reaction reaches completion, adjust the pH of the mixture to >10 with a suitable base (e.g., 2M NaOH) to ensure the amine product is in its free base form.

-

Extract the aqueous layer three times with an organic solvent like ethyl acetate or MTBE.

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude chiral amine.

-

Purification: Purify the product as necessary via column chromatography or distillation.

Data Presentation: Performance of Engineered Amine Dehydrogenases

| Substrate (Ketone) | Enzyme Variant | Co-Solvent | Time (h) | Conversion (%) | Enantiomeric Excess (ee %) |

| Acetophenone | AmDH-Evo-01 | 15% DMSO | 24 | >99 | >99 (R) |

| 2-Hexanone | AmDH-Evo-02 | 20% IPA | 18 | 98 | >99 (S) |

| Cyclohexyl methyl ketone | AmDH-Evo-03 | 10% DMSO | 24 | 95 | 98 (S) |

| 4'-Fluoroacetophenone | AmDH-Evo-01 | 15% DMSO | 20 | >99 | >99 (R) |

The Workhorse of C-C Bond Formation: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is one of the most widely used reactions in the pharmaceutical industry for the formation of C(sp²)-C(sp²) bonds, particularly for constructing the biaryl and heteroaryl-aryl motifs prevalent in many APIs.[9][10] Its popularity stems from its high functional group tolerance, the operational simplicity, and the commercial availability and relative stability of its boronic acid or ester reagents.[11]

Rationale: Why Suzuki Coupling Dominates

Compared to other cross-coupling methods like Stille (toxic organotin reagents) or Grignard-based couplings (high reactivity, limited functional group tolerance), the Suzuki reaction offers a more practical and scalable solution.[11] The boronic acid reagents are generally non-toxic, and the reaction conditions are mild enough to be compatible with the complex, polyfunctionalized molecules encountered in late-stage drug synthesis.[11][12]

Mechanism: The Palladium Catalytic Cycle

The reaction mechanism is centered around a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[13] The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) complex.

-

Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst.[13]

Experimental Protocol: Synthesis of a Biaryl Intermediate

This protocol provides a general method for coupling an aryl bromide with a phenylboronic acid.

Materials:

-

Aryl bromide (1.0 equiv)

-

Phenylboronic acid (1.1-1.5 equiv)

-

Palladium catalyst: e.g., Pd(PPh₃)₄ (1-5 mol%) or a pre-catalyst like PEPPSI-IPr (1-2 mol%).[11]

-

Base: e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 equiv)

-

Solvent: e.g., 1,4-Dioxane, Toluene, or DMF, with 10-20% water.

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Vessel Preparation: To a flame-dried Schlenk flask or round-bottom flask equipped with a reflux condenser and magnetic stir bar, add the aryl bromide, phenylboronic acid, and base.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen) three times to remove oxygen.

-

Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst, followed by the degassed solvent system.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction by TLC or LC-MS until the starting aryl bromide is consumed.

-

Workup: Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the layers. Extract the aqueous layer twice more with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude solid or oil by flash column chromatography on silica gel or recrystallization to obtain the pure biaryl product.

Next-Generation Strategies: Photoredox and C-H Activation

While established methods like cross-coupling are powerful, the field continues to evolve towards more atom-economical and novel synthetic pathways. Photoredox catalysis and C-H activation represent two such cutting-edge frontiers.[14][15][16]

Rationale: New Reactivity Under Mild Conditions

Photoredox Catalysis utilizes visible light to initiate single-electron transfer (SET) processes, generating highly reactive radical intermediates under exceptionally mild conditions.[15][17][18] This enables transformations that are difficult or impossible to achieve with traditional thermal methods and is particularly powerful for the late-stage functionalization of complex drug candidates.[15][19]

C-H Activation is a transformative strategy that aims to directly functionalize ubiquitous C-H bonds, bypassing the need for pre-functionalized starting materials (e.g., halides or organometallics).[14][20] This approach shortens synthetic sequences and reduces waste, offering a more sustainable and efficient route to complex molecules.[16]

Mechanism: General Principle of Photoredox Catalysis

A photocatalyst (PC), upon absorbing a photon of visible light, is promoted to an excited state (*PC) which is both a more potent oxidant and reductant than its ground state.[17] This excited state can then engage in a single-electron transfer with a substrate to initiate a chemical reaction before being regenerated, closing the catalytic cycle.

Protocol: Photoredox-Mediated C-H Trifluoromethylation of a Heteroaromatic Intermediate

This protocol outlines the direct trifluoromethylation of an electron-rich heterocycle, a common modification in medicinal chemistry to improve metabolic stability and potency.[17]

Materials:

-

Heteroaromatic substrate (1.0 equiv)

-

Trifluoromethyl source: e.g., CF₃SO₂Cl (Langlois' reagent) or Umemoto's reagent (1.5 equiv)

-

Photocatalyst: e.g., Ru(bpy)₃Cl₂ or an organic dye like Eosin Y (1-2 mol%)

-

Solvent: Degassed acetonitrile (MeCN) or dimethylformamide (DMF)

-

Light Source: Blue LED strip (450 nm) or a compact fluorescent lamp (CFL)

Procedure:

-

Reaction Setup: In a vial or Schlenk tube, combine the heteroaromatic substrate, the trifluoromethyl source, and the photocatalyst.

-

Add the degassed solvent via syringe.

-

Degassing: Bubble an inert gas (argon or nitrogen) through the solution for 15-20 minutes to remove dissolved oxygen, which can quench the excited state of the photocatalyst.

-

Irradiation: Seal the vessel and place it approximately 5-10 cm from the light source. Use a fan to maintain the reaction at room temperature.

-

Stir the reaction mixture under irradiation.

-